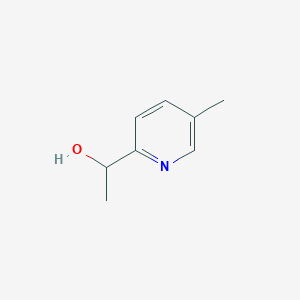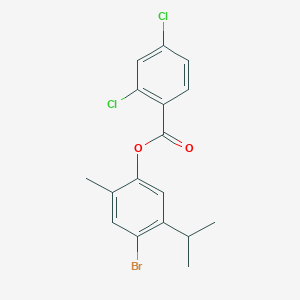
4-(3-Phenylquinoxalin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylquinoxalin-2-yl)morpholine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The morpholine moiety, a six-membered ring containing both nitrogen and oxygen, is also a significant structural unit in many biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylquinoxalin-2-yl)morpholine typically involves the condensation of 3-phenylquinoxaline with morpholine. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis .
化学反应分析
Types of Reactions
4-(3-Phenylquinoxalin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of quinoxaline N-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
科学研究应用
4-(3-Phenylquinoxalin-2-yl)morpholine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(3-Phenylquinoxalin-2-yl)morpholine involves its interaction with various molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
Morpholine: An organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups.
Quinazolines: Similar to quinoxalines but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
4-(3-Phenylquinoxalin-2-yl)morpholine is unique due to the combination of the quinoxaline and morpholine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEUKCVVFYRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)

![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
![3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)
![2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2770919.png)




![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)

